12-Epinapelline

Übersicht

Beschreibung

12-Epinapelline is a diterpene alkaloid isolated from Aconitum baikalense . It exhibits anti-inflammatory activity and stimulates the growth of colonies from fibroblast precursors . It has also been found to have antiarrhythmic activity .

Physical And Chemical Properties Analysis

The molecular formula of 12-Epinapelline is C22H33NO3, and its molecular weight is 359.510 . Other physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Inhibition of Leukemia Cell Proliferation

12-epi-Napelline has been found to inhibit the proliferation of leukemia cells . It was observed that leukemia cell viability was reduced after treatment with 12-epi-Napelline . The compound was found to arrest the cell cycle in the G0/G1 phase, increase the cell apoptosis rate, and suppress the expression of PI3K, AKT, p-AKT, and mTOR .

Treatment of Osteoarthritis

12-epi-Napelline has been studied for its role in promoting the paracrine of Bone Mesenchymal Stem Cells (BMSCs) and its synergistic therapeutic effects on osteoarthritis . The compound was found to down-regulate the expressions of IL-1β, COX-2, TNF-α, and MMP-13 in chondrocytes, while increasing the expression of Col-2, BMP-2, TGF-β1, and Sox9 . It was also found to induce BMSCs to secrete growth factors that promote chondrocyte repair .

Anti-Inflammatory and Anti-Rheumatic Activities

12-epi-Napelline, along with other alkaloids isolated from Aconitum soongoricum Stapf, has been found to have anti-inflammatory and anti-rheumatic activities . These alkaloids have been found to have versatile pharmacological activities, including anti-arrhythmic effects, relaxing peripheral blood vessels, and inhibiting .

Safety and Hazards

Wirkmechanismus

Target of Action

12-epi-Napelline, also known as Napelline or 12-Epinapelline, primarily targets the PI3K/AKT signaling pathway . This pathway plays a crucial role in regulating cell proliferation, making it a significant target in leukemia treatment .

Mode of Action

12-epi-Napelline interacts with its targets by inhibiting the PI3K/AKT signaling pathway . This inhibition results in a decrease in leukemia cell proliferation . Furthermore, 12-epi-Napelline stimulates the growth of colonies from fibroblast precursors .

Biochemical Pathways

The compound affects the TGF-β/BMP signaling pathway mediated by Bone Mesenchymal Stem Cells (BMSCs) . This pathway is crucial for the transformation of BMSCs into chondrocytes .

Pharmacokinetics

It’s known that the compound is a diterpene alkaloid isolated from aconitum baikalense .

Result of Action

The treatment of chondrocytes with 12-epi-Napelline results in the down-regulation of inflammatory factors such as IL-1β, COX-2, TNF-α, and MMP-13. In contrast, anabolic cytokines like Col-2, BMP-2, TGF-β1, and Sox9 are increased to normal chondrocyte levels . These changes also occur in BMSCs .

Eigenschaften

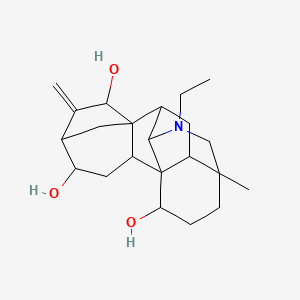

IUPAC Name |

11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAZKLKDEOMJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, gold(1++) salt, reaction products with sulfur](/img/no-structure.png)